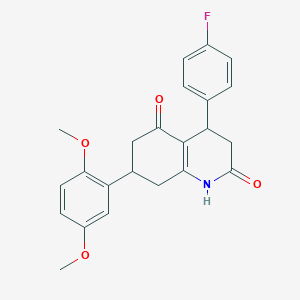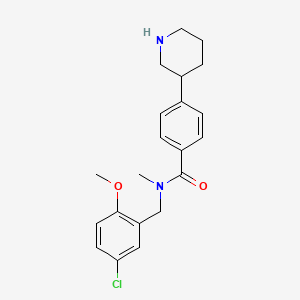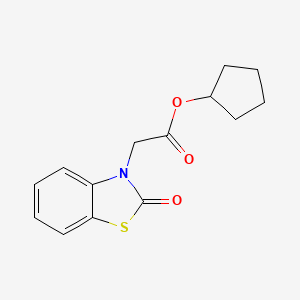![molecular formula C13H12N2O2 B5534449 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5534449.png)
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide, also known as CPPO, is a heterocyclic organic compound with a cyclic structure. It has gained significant attention in the field of scientific research due to its unique chemical and physical properties.
作用機序
The mechanism of action of 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide involves the generation of singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause damage to biological molecules, such as proteins, lipids, and DNA. In PDT, singlet oxygen generated by 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide can induce cell death in cancer cells.
Biochemical and Physiological Effects:
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been shown to have a low toxicity and is biocompatible, making it a promising candidate for use in biomedical applications. In addition, 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been shown to have antioxidant properties and can scavenge ROS, which are involved in the pathogenesis of many diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has several advantages for use in lab experiments, including its high stability and solubility in organic solvents. However, 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has some limitations, such as its sensitivity to light and the need for specialized equipment for its synthesis and purification.
将来の方向性
There are several future directions for research on 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide, including the development of new fluorescent probes for the detection of ROS and singlet oxygen, the synthesis of new materials using 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide as a building block, and the optimization of 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide for use in PDT. In addition, further studies are needed to investigate the potential of 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide as an antioxidant and its role in the prevention and treatment of diseases associated with oxidative stress.
Conclusion:
In conclusion, 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide is a unique compound with promising applications in scientific research, particularly in the fields of fluorescence sensing and PDT. Its ability to generate singlet oxygen and scavenge ROS makes it a promising candidate for use in biomedical applications. Further research is needed to explore its potential in these areas and to optimize its properties for use in lab experiments and clinical settings.
合成法
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide can be synthesized through several methods, including the oxidation of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with m-chloroperbenzoic acid or the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with hydrogen peroxide in the presence of acetic acid. Another method involves the oxidation of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with potassium permanganate in the presence of sulfuric acid.
科学的研究の応用
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been widely used in scientific research due to its ability to act as a fluorescence quencher and a photosensitizer. It has been used in the development of fluorescent probes for the detection of reactive oxygen species (ROS) and singlet oxygen. 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has also been used as a photosensitizer in the photodynamic therapy (PDT) of cancer. In addition, 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been used in the synthesis of new materials, such as polymers and dendrimers.
特性
IUPAC Name |
4-oxido-3-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-14-9-13(10-5-2-1-3-6-10)15(17)12-8-4-7-11(12)14/h1-3,5-6,9H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQDMNUHGJFAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=O)C=C(N2[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S*)-3,3,4-trimethyl-1-[(2-pyridin-2-ylpyrimidin-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5534369.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N'-(5-methyl-2-pyridinyl)sulfamide](/img/structure/B5534373.png)

![2-chloro-4-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5534386.png)
![4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5534391.png)

![(3aS*,7aR*)-5-methyl-2-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5534406.png)

![4-(1H-imidazol-2-yl)-1-[4-(3-piperidinylmethyl)benzoyl]piperidine dihydrochloride](/img/structure/B5534444.png)
![2-(4-tert-butylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5534455.png)
![4-[3-(benzyloxy)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5534461.png)
![4-({5-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5534467.png)
![3-methyl-5-[(2,3,6-trichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5534474.png)
![4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5534482.png)